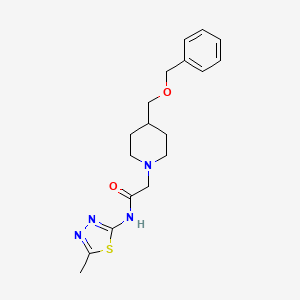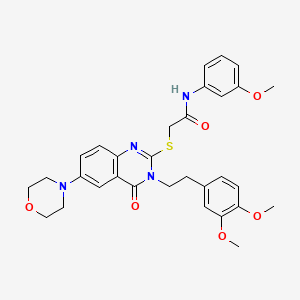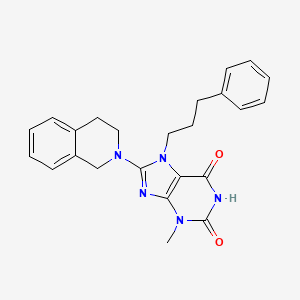
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as SCH 58261 and is a highly selective adenosine A2A receptor antagonist.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Studies have explored the synthesis and properties of compounds containing isoquinoline and purine structures, highlighting their relevance in developing novel organic molecules. For instance, compounds with bromophenols coupled with nucleoside base derivatives and brominated tetrahydroisoquinolines have been isolated from natural sources, showcasing the potential of these structures in natural product synthesis and drug discovery (Ming Ma et al., 2007). Additionally, research into the synthesis of indolo[1,2-b]isoquinolinediones and derivatives thereof demonstrates the utility of these frameworks in creating new chemical entities with potential biological activity (J. Mérour et al., 1993).
Medicinal Chemistry and Biological Activity
Compounds related to the structure of interest have been evaluated for their biological activities, including their potential as pharmaceutical agents. For example, derivatives of isoquinoline have been synthesized and tested for their receptor affinity and inhibitory potencies for phosphodiesterases, indicating their potential in developing treatments for neurological disorders (A. Zagórska et al., 2016). Another study focused on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives, highlighting the structure-activity relationships crucial for antidepressant action (E. Zára-Kaczián et al., 1986).
Material Science and Applications
Research into the applications of similar compounds extends into material science, where their chemical properties are leveraged in the development of new materials. For instance, 4-hydroxyquinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating grease, demonstrating the potential of these compounds in enhancing the performance and longevity of industrial materials (Modather F. Hussein et al., 2016).
Propriétés
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-27-21-20(22(30)26-24(27)31)29(14-7-10-17-8-3-2-4-9-17)23(25-21)28-15-13-18-11-5-6-12-19(18)16-28/h2-6,8-9,11-12H,7,10,13-16H2,1H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVIWIAYGKSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)
![5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2448810.png)
![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2448813.png)
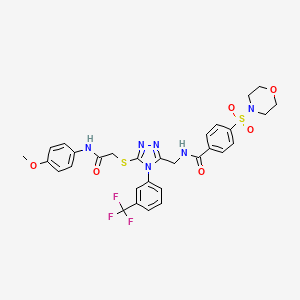
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2448815.png)
![2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2448816.png)
![2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2448817.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)
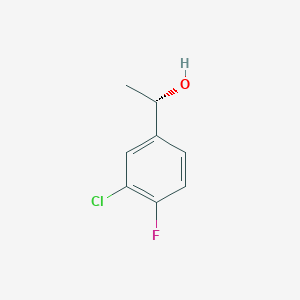
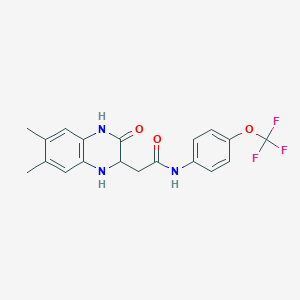
![N-(2-methoxyethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2448823.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2448824.png)
